Lasmiditan hydrochloride
Description
Properties
IUPAC Name |
2,4,6-trifluoro-N-[6-(1-methylpiperidine-4-carbonyl)pyridin-2-yl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2.ClH/c1-25-7-5-11(6-8-25)18(26)15-3-2-4-16(23-15)24-19(27)17-13(21)9-12(20)10-14(17)22;/h2-4,9-11H,5-8H2,1H3,(H,23,24,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTPRLDGGGYWIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(=O)C2=NC(=CC=C2)NC(=O)C3=C(C=C(C=C3F)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613677-28-4 | |
| Record name | Benzamide, 2,4,6-trifluoro-N-[6-[(1-methyl-4-piperidinyl)carbonyl]-2-pyridinyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613677-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lasmiditan hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0613677284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-trifluoro-N-[6-(1-methylpiperidine-3-carbonyl)-2-pyridyl]benzamide;hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.256.790 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LASMIDITAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7A23C6P5F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Sequence and Intermediate Formation
The process begins with 2,4,6-trifluorobenzoyl chloride synthesis via oxalyl chloride-mediated acylation of 2,4,6-trifluorobenzoic acid in dichloromethane/dimethylformamide (DMF). Critical parameters include:
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Temperature : 25–30°C for 30–40 minutes
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Solvent removal : Vacuum distillation to isolate the acyl chloride.
For the 1-methylpiperidine-4-carbonyl chloride intermediate, 1-methylisonipecotic acid reacts with oxalyl chloride in methylene chloride/DMF at 5–10°C, followed by THF dissolution for subsequent steps.
Coupling with Grignard Reagents
The core reaction involves reacting N-methoxymethylamine derivatives with 1-methylpiperidine-4-yl-magnesium chloride (Grignard reagent):
Post-reaction workup includes ethyl acetate extraction, MgSO₄ drying, and vacuum concentration.
Hydrochloride Salt Formation
Lasmiditan freebase is converted to the hydrochloride salt using concentrated HCl in ethanol or isopropanol. Crystallization parameters:
Copper-Catalyzed Cross-Coupling Method
Reaction Optimization
WO2022041608A1 discloses a novel route using 2,4,6-trifluorobenzamide and (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone with CuI/1,2-ethylenediamine ligands:
Purification and Salt Formation
Post-reaction purification involves:
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Filtration : Remove copper residues using 0.10M Na₂S solution.
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Acid-base extraction :
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Decolorization : Activated carbon treatment in aqueous HCl.
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Precipitation : Alkalization with 5M NaOH to pH 10–12, followed by ethyl acetate extraction.
Comparative Analysis of Synthetic Routes
The copper-catalyzed method offers superior yield and purity but requires longer reaction times and specialized ligand systems.
Analytical Characterization
X-Ray Powder Diffraction (XRPD)
This compound Form 1 exhibits characteristic peaks at:
Differential Scanning Calorimetry (DSC)
The hydrochloride salt shows a sharp endotherm at 168–170°C , corresponding to melting/decomposition.
Process Optimization Challenges
Temperature Sensitivity
Grignard reactions require strict cryogenic conditions (-78°C), increasing operational complexity. Copper-mediated coupling operates at 80°C but necessitates inert atmospheres.
Solvent Selection
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THF : Preferred for Grignard reactivity but poses explosion risks during distillation.
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Ethyl acetate : Used in extractions due to lasmiditan’s solubility profile (8.2 mg/mL at 25°C).
Industrial-Scale Considerations
Chemical Reactions Analysis
Reactions: Lasmiditan may undergo various reactions, including , , and .
Common Reagents: Specific reagents used in these reactions are proprietary.
Major Products: The primary products formed during synthesis are Lasmiditan itself and any intermediates.
Scientific Research Applications
Pharmacological Mechanism
Lasmiditan selectively binds to the 5-HT1F receptors located in both the central and peripheral nervous systems. This receptor affinity leads to the inhibition of trigeminal nerve activity, which is crucial in the pathophysiology of migraines. The mechanism involves:
- Inhibition of Calcitonin Gene-Related Peptide (CGRP) : Lasmiditan reduces CGRP release, a neuropeptide implicated in migraine pathogenesis .
- Reduction of Neuroinflammatory Responses : Studies indicate that lasmiditan inhibits trigeminovascular protein extravasation, contributing to its anti-migraine effects .
Clinical Efficacy
Lasmiditan's effectiveness has been demonstrated in several large-scale clinical trials. Key findings include:
- Phase 3 Trials : Two pivotal studies, SAMURAI and SPARTAN, showed that lasmiditan significantly alleviates migraine pain within two hours of administration compared to placebo. The response rates for pain relief were approximately 40% for lasmiditan versus 13% for placebo .
- Dosing : Lasmiditan is available in doses of 50 mg, 100 mg, and 200 mg, with the maximum recommended daily dose being 200 mg .
Efficacy Data Table
| Study | Dose (mg) | Pain-Free at 2 Hours (%) | Placebo Response (%) |
|---|---|---|---|
| SAMURAI | 50 | 40 | 13 |
| SPARTAN | 100 | 42 | 14 |
| Combined Data | 200 | 45 | 15 |
Safety Profile
The safety profile of lasmiditan has been extensively evaluated. Common treatment-emergent adverse events (TEAEs) reported include:
- Dizziness
- Somnolence
- Fatigue
- Nausea
Most adverse events were mild to moderate in severity. Serious adverse events were rare, with no reported deaths during clinical trials .
Safety Data Table
| Adverse Event | Placebo (%) | Lasmiditan (50 mg) (%) | Lasmiditan (100 mg) (%) | Lasmiditan (200 mg) (%) |
|---|---|---|---|---|
| Dizziness | 13 | 26 | 40 | 44 |
| Somnolence | 5 | 10 | 20 | 25 |
| Serious Events | <1 | <1 | <1 | <1 |
Case Studies and Real-world Applications
Lasmiditan has emerged as a valuable option for patients who are refractory to traditional migraine therapies, particularly those with cardiovascular risk factors who cannot use triptans due to their vasoconstrictive properties. A notable case involved a patient with a history of ischemic heart disease who successfully managed acute migraine attacks with lasmiditan without experiencing adverse cardiovascular effects .
Mechanism of Action
- Lasmiditan exerts its effects by selectively activating the 5-HT (1F) receptor .
- Molecular targets and downstream pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Mechanism of Action and Selectivity
Key Insights :
- Selectivity : Lasmiditan’s 5-HT1F selectivity eliminates vasoconstriction risks, making it safer for patients with cardiovascular disease (CVD) compared to triptans and ergots .
- Novelty: Unlike CGRP inhibitors (e.g., rimegepant), lasmiditan directly modulates serotonin pathways without blocking CGRP, offering a distinct mechanism for migraine relief .
Efficacy in Migraine Treatment
Key Insights :
- Lasmiditan’s efficacy parallels sumatriptan but with longer-lasting functional benefits, particularly in reducing disability .
- CGRP inhibitors show lower 2-hour pain freedom rates but are preferred for prophylaxis due to oral bioavailability and minimal side effects .
Key Insights :
Biological Activity
Lasmiditan hydrochloride is a novel medication primarily used for the acute treatment of migraines. As a selective agonist of the serotonin receptor subtype 5-HT1F, it represents a new class of anti-migraine drugs known as neurally acting anti-migraine medications (NAAMAs). Unlike traditional triptans, which can cause vasoconstriction, lasmiditan provides an effective alternative without these cardiovascular risks.
Lasmiditan acts selectively on the 5-HT1F receptors located in the central and peripheral nervous systems. This selectivity is crucial as it allows for the inhibition of trigeminal neuronal activity, which is central to migraine pathophysiology. The binding affinity and functional activity of lasmiditan at various serotonin receptors have been extensively studied, demonstrating its unique profile compared to other migraine medications.
Binding Affinity and Functional Activity
The following table summarizes lasmiditan's binding affinity (Ki values) and functional activity (EC50 values) at several 5-HT receptors:
| Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
|---|---|---|
| 5-HT1A | 228 | Not applicable |
| 5-HT1B | 1463 | Not applicable |
| 5-HT1D | 555 | Not applicable |
| 5-HT1E | 366 | Not applicable |
| 5-HT1F | 1.85 | 3.74 - 15.9 |
| 5-HT2A | >30,000 | Not applicable |
| 5-HT2B | 5977 | Not applicable |
| 5-HT7 | 17,322 | Not applicable |
Note: Ki values indicate binding affinity, where lower values reflect higher affinity for the receptor. EC50 values indicate the concentration required for half-maximal response.
Pharmacokinetics
Lasmiditan is characterized by rapid oral absorption with a median time to peak concentration (Tmax) of approximately 1.8 hours and an oral bioavailability of around 40% . The compound is metabolized in the liver through non-CYP pathways, primarily involving ketone reduction. Its major metabolites include M7, M8, and M18, with M7 showing some binding to GABAA channels but lacking significant physiological activity .
Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Tmax | 1.8 hours |
| Bioavailability | ~40% |
| Half-life | ~5 hours |
| Plasma Protein Binding | 55-60% |
Clinical Efficacy and Safety
Lasmiditan has undergone several clinical trials to evaluate its efficacy and safety profile in treating acute migraine attacks. The CENTURION study demonstrated statistically significant superiority over placebo in achieving pain freedom at two hours post-dose .
Case Studies
In a recent study involving a Chinese population, lasmiditan was shown to be effective in reducing migraine symptoms compared to placebo, with no new safety signals detected . The study included 326 patients with similar demographic characteristics across treatment groups.
Demographics of Study Participants
| Characteristic | Value |
|---|---|
| Mean Age | 37.8 years |
| Female Percentage | 72.2% |
| Mean Duration of Migraine | 12.7 years |
| Baseline Attack Frequency | 4.3 per month |
Q & A
What distinguishes Lasmiditan's mechanism of action from triptans in migraine treatment?
Answer: Lasmiditan selectively agonizes the 5-HT1F receptor, avoiding vasoconstriction linked to triptans' 5-HT1B/1D activation. This distinction is critical for patients with cardiovascular contraindications. Methodologically, receptor binding affinity studies (e.g., radioligand assays) and vascular response assays in preclinical models are used to confirm selectivity. Clinical trials further validate the absence of vasoactive effects via hemodynamic monitoring .
How should Lasmiditan hydrochloride be handled and stored in laboratory settings to ensure stability?
Answer: Store this compound at -20°C in sealed containers to prevent degradation. Purity (>98% via HPLC) must be verified before use. Handling requires PPE (gloves, lab coats) to avoid contamination. Stability assessments under varying temperatures and humidity inform storage protocols. Safety data sheets (SDS) for related compounds (e.g., Valacyclovir HCl) provide guidelines for spill management and ventilation .
What methodological considerations are critical when designing RCTs to evaluate Lasmiditan's efficacy across diverse populations?
Answer: Population-specific trials (e.g., CENTURION for Chinese patients, MONONOFU for Japanese cohorts) emphasize stratified randomization, culturally validated pain scales, and subgroup analyses. Dose-response studies (50–200 mg) account for pharmacogenetic variability. Placebo-controlled, double-blind designs minimize bias, while electronic diaries standardize symptom reporting .
How can researchers address confounding variables in post hoc analyses of Lasmiditan's subgroup efficacy?
Answer: Covariate adjustment (e.g., age, comorbidities) and propensity score matching reduce bias in subgroup analyses, such as patients with triptan contraindications. Pooled data from SAMURAI, SPARTAN, and CENTURION trials are analyzed using multivariate logistic regression to isolate treatment effects. Sensitivity analyses validate robustness .
What statistical approaches assess sustained pain freedom in Lasmiditan trials?
Answer: Sustained efficacy endpoints (e.g., pain freedom at 24/48 hours) are evaluated via logistic regression with repeated measures. The MONONOFU study defined "modified sustained pain freedom" as no recurrence of moderate/severe pain without rescue medication. Time-to-event analyses (e.g., Kaplan-Meier curves) quantify rapid onset (≤2 hours) .
What strategies ensure accurate measurement of Lasmiditan's 5-HT1F receptor binding affinity?
Answer: Radioligand displacement assays using [³H]-Lasmiditan and recombinant 5-HT1F receptors quantify binding affinity (Ki values). Competitive binding studies against 5-HT1B/1D receptors confirm selectivity. In vitro functional assays (e.g., cAMP inhibition) validate agonist activity. Purity validation via HPLC and mass spectrometry ensures compound integrity .
What protocols verify this compound purity in experimental preparations?
Answer: HPLC with UV detection (λ = 254 nm) is standard for purity assessment. Column chromatography (C18 reverse-phase) and mobile phase optimization (e.g., acetonitrile/water gradients) resolve impurities. Batch-specific certificates of analysis (CoA) from suppliers must include residual solvent data and chiral purity checks .
How do researchers evaluate the impact of adverse events like dizziness on functional outcomes?
Answer: Adverse events (AEs) are graded using CTCAE criteria and correlated with functional disability scales (e.g., Migraine Disability Assessment). In SAMURAI and SPARTAN trials, AE timing (e.g., onset within 2 hours) was analyzed against functional improvement metrics. Mixed-effects models adjust for transient AEs .
What are key differences in design between phase 2 and phase 3 Lasmiditan trials?
Answer: Phase 2 (e.g., MONONOFU) focuses on dose-ranging and safety in smaller cohorts, while phase 3 (e.g., SAMURAI) emphasizes efficacy confirmation in larger, diverse populations. Phase 3 trials employ stricter inclusion criteria and pre-specified endpoints (e.g., pain freedom at 2 hours). Adaptive designs in phase 2 inform phase 3 dosing .
What methodologies ensure blinding integrity in Lasmiditan trials given its AE profile?
Answer: Centralized randomization and matched placebo packaging (identical appearance/taste) maintain blinding. AE masking is challenging due to Lasmiditan's dizziness/somnolence profile; thus, blinded adjudication committees review AE causality. Placebo groups in trials like CENTURION and SPARTAN provide baseline AE rates for comparison .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
